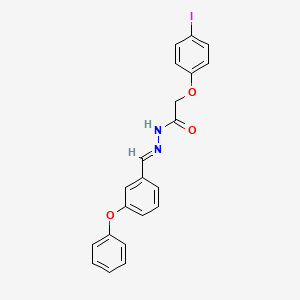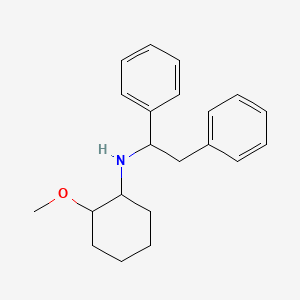
(1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate
説明
The compound (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate, also known as DPH, is a psychoactive substance that belongs to the class of arylcyclohexylamines. DPH is a derivative of ketamine and has been found to have potential therapeutic applications in the field of neuroscience.
作用機序
The exact mechanism of action of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate is not fully understood. However, it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it blocks the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and neuronal survival. (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate also appears to modulate the activity of other neurotransmitter systems, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
(1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has also been found to increase levels of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that plays a role in the regulation of various cellular processes. Additionally, (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has been found to increase levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
(1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to have a range of potential therapeutic applications. Additionally, (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has been shown to have low toxicity and is well-tolerated in animal models. However, there are also several limitations to the use of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate in laboratory experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate.
将来の方向性
There are several future directions for research on (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate. One area of focus is the development of more potent and selective NMDA receptor antagonists. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate. This information will be important for the development of safe and effective therapeutic applications of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate. Furthermore, there is a need for research on the long-term effects of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate use, particularly in the context of its potential therapeutic applications. Finally, there is a need for research on the potential interactions between (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate and other drugs, particularly antidepressants.
Conclusion:
In conclusion, (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate is a psychoactive substance that has potential therapeutic applications in the field of neuroscience. It has been shown to have antidepressant and anxiolytic effects, as well as neuroprotective effects. However, there is still much to learn about the exact mechanism of action and pharmacokinetics of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate. Further research is needed to fully understand the potential applications of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate in the treatment of various neurological disorders.
科学的研究の応用
(1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to have antidepressant and anxiolytic effects in animal models. (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has also been shown to enhance the effects of certain antidepressant drugs. Additionally, (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-23-21-15-9-8-14-19(21)22-20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-7,10-13,19-22H,8-9,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRXZYRAXFHXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866259.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3866269.png)
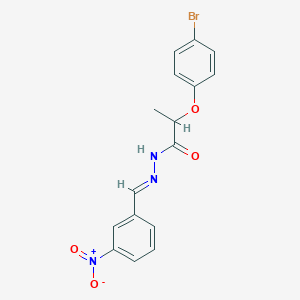
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B3866277.png)
![(3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3866284.png)
![4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B3866288.png)
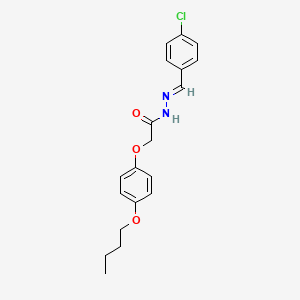

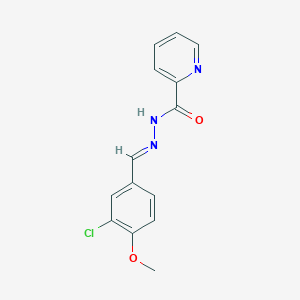
![2-chlorobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3866322.png)
![6-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-9H-purine](/img/structure/B3866339.png)
![2-(2-methoxyphenyl)-1,3-dioxo-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3866343.png)
